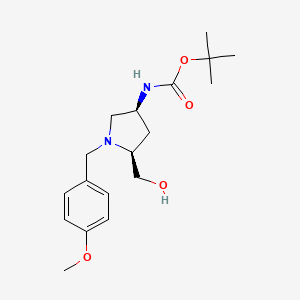
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a methoxybenzyl moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the hydroxyl group, followed by the formation of the pyrrolidine ring and subsequent introduction of the tert-butyl and methoxybenzyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in specific chemical reactions.
Wirkmechanismus
The mechanism of action of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds, such as:
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-benzylpyrrolidin-3-yl)carbamate: This compound lacks the methoxy group, which may affect its reactivity and binding properties.
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical and biological properties.
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-nitrobenzyl)pyrrolidin-3-yl)carbamate: The nitro group introduces different electronic effects, potentially impacting the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C18H28N2O4 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)19-14-9-15(12-21)20(11-14)10-13-5-7-16(23-4)8-6-13/h5-8,14-15,21H,9-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1 |
InChI-Schlüssel |
GRBZDIIXQNDOMU-GJZGRUSLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)CC2=CC=C(C=C2)OC)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=C(C=C2)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















